molecular formula C32H21N6Na3O11S3 B12723724 5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt CAS No. 94199-55-0

5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12723724
CAS No.: 94199-55-0
M. Wt: 830.7 g/mol
InChI Key: IIWQJZAFAALJEA-UHFFFAOYSA-K
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Description

5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly significant in the dye industry due to its ability to impart vivid colors to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulfo-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-sulfo-2-naphthylamine to form the azo compound.

    Further Coupling: The resulting azo compound undergoes another coupling reaction with 4-aminobiphenyl-4’-azo-6-amino-1-hydroxy-3-sulfo-2-naphthylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups (-N=N-) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in histological staining to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to specific molecular targets, such as proteins and nucleic acids, makes it useful in various applications, including drug delivery and diagnostic assays.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: These compounds share similar structural features and are also used as dyes.

    Amino-substituted azo compounds: Compounds like 4-aminoazobenzene and 4-amino-2-hydroxyazobenzene have similar azo linkages and are used in similar applications.

Uniqueness

5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni is unique due to its complex structure, which imparts specific color properties and reactivity. Its multiple functional groups allow for a wide range of chemical modifications, making it versatile for various applications in research and industry.

Properties

CAS No.

94199-55-0

Molecular Formula

C32H21N6Na3O11S3

Molecular Weight

830.7 g/mol

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H24N6O11S3.3Na/c33-20-5-10-24-18(11-20)13-26(51(44,45)46)29(31(24)39)37-35-21-6-1-16(2-7-21)17-3-8-22(9-4-17)36-38-30-27(52(47,48)49)14-19-12-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

IIWQJZAFAALJEA-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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